2-Iodo-4,5-dimethylaniline
Overview
Description
2-Iodo-4,5-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms at the 2, 4, and 5 positions on the benzene ring are replaced by iodine and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,5-dimethylaniline typically involves the iodination of 4,5-dimethylaniline. One common method is the Sandmeyer reaction, where 4,5-dimethylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 2-position.
Industrial Production Methods: On an industrial scale, the synthesis may involve direct iodination of 4,5-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4,5-dimethylaniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of 4,5-dimethylaniline.
Scientific Research Applications
2-Iodo-4,5-dimethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of organic semiconductors and other materials with specific electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Iodo-4,5-dimethylaniline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can form halogen bonds with amino acid residues, while the methyl groups can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
2-Iodoaniline: Lacks the methyl groups, leading to different reactivity and biological activity.
4,5-Dimethylaniline: Lacks the iodine atom, affecting its chemical properties and applications.
2-Bromo-4,5-dimethylaniline: Similar structure but with bromine instead of iodine, leading to different reactivity and biological interactions.
Uniqueness: 2-Iodo-4,5-dimethylaniline is unique due to the presence of both iodine and methyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methyl groups increase its hydrophobicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-iodo-4,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYUORHSOSKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554817 | |
Record name | 2-Iodo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-17-4 | |
Record name | 2-Iodo-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.